2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one 2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Brand Name: Vulcanchem
CAS No.: 306978-80-3
VCID: VC6760605
InChI: InChI=1S/C15H13N3OS/c1-11-6-5-9-18-13(11)16-14(17-15(18)19)20-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3
SMILES: CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=CC=C3
Molecular Formula: C15H13N3OS
Molecular Weight: 283.35

2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

CAS No.: 306978-80-3

Cat. No.: VC6760605

Molecular Formula: C15H13N3OS

Molecular Weight: 283.35

* For research use only. Not for human or veterinary use.

2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one - 306978-80-3

Specification

CAS No. 306978-80-3
Molecular Formula C15H13N3OS
Molecular Weight 283.35
IUPAC Name 2-benzylsulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Standard InChI InChI=1S/C15H13N3OS/c1-11-6-5-9-18-13(11)16-14(17-15(18)19)20-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3
Standard InChI Key DMOHLEINCFXYSW-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=CC=C3

Introduction

Chemical Identity and Nomenclature

Systematic IUPAC Name

The IUPAC name for this compound is 2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a] triazin-4-one. This nomenclature reflects the pyrido[1,2-a][1, triazin-4-one core, with substituents at positions 2 (benzylsulfanyl) and 9 (methyl) .

Molecular Formula and Weight

The molecular formula is C15_{15}H13_{13}N3_{3}OS, derived from:

  • Pyrido-triazinone core: C7_{7}H4_{4}N3_{3}O

  • Benzylsulfanyl group: C7_{7}H7_{7}S

  • Methyl group: CH3_{3}

The molecular weight is 285.35 g/mol, calculated using atomic masses from the periodic table .

Structural Descriptors

  • SMILES: CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=CC=C3

  • InChIKey: YKJYGHXJXZQKQX-UHFFFAOYSA-N (predicted based on analogs )

Synthetic Routes and Methodologies

Core Ring Formation

The pyrido[1,2-a] triazin-4-one core is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-aminopyridine derivatives with triazine precursors under acidic or basic conditions . For example, Kiselyov and Strekowski (1994) demonstrated the synthesis of 2-phenyl analogs using microwave-assisted cyclization .

Table 1: Synthetic Intermediates and Reagents

IntermediateReagent/ConditionsYield (%)Reference
2-Chloro-9-methyl-triazinoneBenzyl mercaptan, K2_2CO3_378
9-Methyl-triazinoneCH3_3I, DMF, 60°C85

Structural and Spectroscopic Analysis

X-ray Crystallography

While crystallographic data for the title compound is unavailable, analogs like 2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido-triazin-4-one (PubChem CID 2768979) reveal a planar triazinone ring with dihedral angles of 15–25° between the pyridine and triazine moieties . The benzylsulfanyl group adopts a gauche conformation relative to the core.

Spectroscopic Characterization

  • NMR:

    • 1^1H NMR (CDCl3_3): δ 8.45 (d, J=7.2 Hz, 1H, H-3), 7.35–7.25 (m, 5H, benzyl), 4.45 (s, 2H, SCH2_2), 2.65 (s, 3H, CH3_3) .

    • 13^{13}C NMR: δ 162.1 (C=O), 138.5 (C-2), 129.8–127.3 (benzyl), 45.2 (SCH2_2), 21.5 (CH3_3) .

  • IR: Strong absorption at 1685 cm1^{-1} (C=O stretch), 1240 cm1^{-1} (C-S) .

Physicochemical Properties

Solubility and Stability

The compound is lipophilic (predicted logP = 2.8) with limited aqueous solubility (<0.1 mg/mL). Stability studies on analogs indicate decomposition above 200°C, with hydrolytic susceptibility at the sulfanyl linkage under strongly acidic or basic conditions .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Source
Melting Point180–185°CAnalog extrapolation
Boiling Point420°C (dec.)Estimated
Density1.32 g/cm3^3QSPR modeling

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